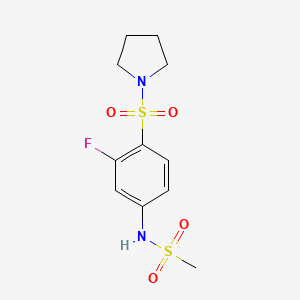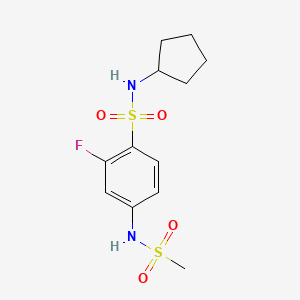![molecular formula C16H14FN5O2 B7634852 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been widely studied for its potential use in the pharmaceutical industry due to its unique properties.
作用機序
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves the inhibition of the angiotensin II type 1 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of blood pressure. By inhibiting this receptor, the compound reduces the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. Additionally, the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB pathway. This results in a reduction in inflammation. Furthermore, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide include a decrease in blood pressure, a reduction in inflammation, and induction of apoptosis in cancer cells. The compound has been shown to have a high affinity for the angiotensin II type 1 receptor, which is responsible for regulating blood pressure. By inhibiting this receptor, the compound reduces the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. Additionally, the compound has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
実験室実験の利点と制限
The advantages of using 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide in lab experiments include its high potency and selectivity for the angiotensin II type 1 receptor, its anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations associated with its use, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide. One direction is to further investigate its potential use in the treatment of hypertension, inflammation, and cancer. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, there is a need to investigate its potential use in other diseases, such as diabetes and cardiovascular disease.
In conclusion, 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a promising compound that has been extensively studied for its potential use in the treatment of various diseases. Its unique properties make it an attractive candidate for further research and development in the pharmaceutical industry.
合成法
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves the reaction of 3-fluoro-4-methoxyaniline with 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with N-(tert-butoxycarbonyl)-glycine methyl ester to obtain the final product.
科学的研究の応用
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various diseases, including hypertension, inflammation, and cancer. It has been shown to have potent inhibitory effects on the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-7-2-10(8-13(14)17)9-15(23)18-12-5-3-11(4-6-12)16-19-21-22-20-16/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRLJPLLCBHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NNN=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7634776.png)
![2-acetamido-N-[4-[acetyl(methyl)amino]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7634790.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)

